molecular formula C16H19N3OS2 B2684420 4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 946371-82-0

4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2684420
CAS No.: 946371-82-0
M. Wt: 333.47
InChI Key: ARLZWSVMSZLDJJ-UHFFFAOYSA-N
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Description

4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique thiazole and pyrrolidine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-one
  • 4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-sulfone

Uniqueness

4-amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

[4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-10-5-6-11(2)12(9-10)19-14(17)13(22-16(19)21)15(20)18-7-3-4-8-18/h5-6,9H,3-4,7-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLZWSVMSZLDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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